molecular formula C46H65N15O12S2 B549350 Vasopressin CAS No. 113-79-1

Vasopressin

Cat. No. B549350
CAS RN: 113-79-1
M. Wt: 1084.2 g/mol
InChI Key: KBZOIRJILGZLEJ-LGYYRGKSSA-N
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Description

Vasopressin, also known as Antidiuretic hormone (ADH) or arginine this compound (AVP), is a hormone that plays a key role in maintaining osmolality (the concentration of dissolved particles, such as salts and glucose, in the serum) and therefore in maintaining the volume of water in the extracellular fluid (the fluid space that surrounds cells) . It is synthesized in the hypothalamic supraoptic and paraventricular nuclei and then transported to the neurohypophysis, where it is released into the bloodstream . This compound is used to raise blood pressure in adults with life-threatening low blood pressure when other treatments have not worked .


Synthesis Analysis

This compound is synthesized in the paraventricular (PVN) and supraoptic nuclei (SON) of the hypothalamus and released into the circulation from the posterior lobe of the pituitary gland together with a C-terminal fragment of pro-vasopressin, known as copeptin . This compound is synthesized in the neuronal cell bodies and packaged into large dense core vesicles that are transported down the axons to the posterior pituitary, where the vesicles are stored in axon swellings and terminals that form larger reserve and smaller releasable pools .


Chemical Reactions Analysis

This compound is a key neurohormone involved in the regulation of body functions. Besides its antidiuretic renal effects, AVP is a potent neurohormone involved in the regulation of arterial blood pressure, sympathetic activity, baroreflex sensitivity, glucose homeostasis, release of glucocorticoids and catecholamines, stress response, anxiety, memory, and behavior .


Physical And Chemical Properties Analysis

This compound is a polypeptide hormone having the properties of causing the contraction of vascular and other smooth muscles, and of antidiuresis . It is prepared by chemical synthesis. It contains NLT 95.0% and NMT 105.0% of this compound (C46H65N15O12S2), calculated on the anhydrous, acetic acid-free basis .

Scientific Research Applications

Vasopressin in Cardiovascular and Hemodynamic Regulation

This compound plays a crucial role in cardiovascular physiology. It helps in maintaining vascular tone and regulating blood pressure, especially in shock states like septic shock. This compound mediates vasoconstriction via activation of V1 receptors on vascular smooth muscle, contributing to its significant role in circulatory homeostasis (Holmes, Patel, Russell, & Walley, 2001).

This compound in Septic Shock Management

This compound has emerged as an important therapeutic agent in managing septic shock. Its application is based on its vasoconstrictive properties, which help in improving blood pressure and organ perfusion during shock. Studies have noted that this compound can be safely and effectively used in low doses for the treatment of vasodilatory shock (Mutlu & Factor, 2004).

This compound in Cardiopulmonary Resuscitation

This compound is also utilized in cardiopulmonary resuscitation (CPR) scenarios. It has been found to improve coronary blood flow when administered during hypovolemic conditions. Clinical trials have indicated that this compound can be more effective than traditional adrenergic vasopressors in certain types of cardiac arrest, such as asystole (Wenzel et al., 2004).

This compound in Neurological Applications

This compound has central nervous system effects as well, including potential applications in memory disorders. Beyond its well-known antidiuretic and vasopressor effects, this compound's stimulant action in the brain was first described in rats and later confirmed in human studies. It has shown potential utility in addressing mnemic problems, particularly in conditions of recent onset and without major neurological lesions (Lecros & Timsit-Berthier, 1988).

This compound in Pulmonary and Radial Artery Vasoconstriction

This compound has distinct effects on different vascular beds. It is a potent vasoconstrictor of radial vessels but has minimal effect on pulmonary vascular tone. This differential impact suggests its utility in conditions where maintaining systemic pressure without affecting pulmonary circulation is crucial (Currigan et al., 2014).

Mechanism of Action

Remember, this compound’s intricate dance within our bodies ensures fluid balance and blood pressure stability. 🌊💙 . If you have any more questions or need further details, feel free to ask! 😊

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There are several areas of future research for Vasopressin. For example, there is a lack of consensus regarding the contexts under which they modulate behavior . Also, a broader look at how Avp/Avt influences brain systems, rather than just individual brain regions, is required for further progress . Another area of research is the development of new V2R potential antagonist molecules .

Biochemical Analysis

Biochemical Properties

Vasopressin interacts with various enzymes, proteins, and other biomolecules. It primarily acts on three types of receptors: V1A, V1B, and V2 . The binding of this compound to these receptors triggers various biochemical reactions. For instance, when this compound binds to its type-2 receptor in renal principal cells, it triggers an intracellular cAMP signaling cascade .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the kidneys, this compound acts on the cells of the collecting ducts, increasing the water permeability and allowing water reabsorption .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to its receptors on the cell surface, leading to the activation or inhibition of enzymes and changes in gene expression . For instance, in states of hypernatremia or hypovolemia, this compound is released from the pituitary and binds its type-2 receptor in renal principal cells, triggering an intracellular cAMP signaling cascade, which phosphorylates aquaporin-2 (AQP2) and targets the channel to the apical plasma membrane .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound can have long-term effects on cellular function observed in in vitro or in vivo studies . For example, in a study of traumatic brain injury, it was found that changes in vasopressor or sedative agent dosing did not have a significant impact on previously described cerebral physiologies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in an endotoxic pig model with high doses of this compound administration, a decrease in splanchnic blood flow with an increased lactate release was observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels . For example, this compound is known to intervene in several metabolic pathways, including glycogenolysis and gluconeogenesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It is synthesized in the hypothalamic supraoptic and paraventricular nuclei and then transported to the neurohypophysis, where it is released into the bloodstream .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. For instance, in the renal urea transporter (RUT), this compound labeling was seen in the apical and subapical regions of inner medullary collecting duct (IMCD) cells . This suggests that the RUT provides the apical pathway for rapid, this compound-regulated urea transport in the IMCD .

properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZOIRJILGZLEJ-LGYYRGKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H65N15O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048349
Record name Vasopressin tannate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1084.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113-79-1
Record name Argipressin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vasopressin tannate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Argipressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.669
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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